2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a methylated aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Methylation and Aminoethylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine derivatives .
Scientific Research Applications
2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form stable complexes with transition metals.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound in drug discovery.
Medicine: It has potential therapeutic applications in the treatment of diseases such as malaria, cancer, and bacterial infections.
Mechanism of Action
The mechanism of action of 2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, thereby modulating their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol: This compound has a similar structure but with a bis(pyridin-2-ylmethyl)amino group instead of a methylated aminoethyl group.
2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol: This compound features a hydrazono group in place of the methylated aminoethyl group.
Uniqueness
2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with transition metals and its diverse biological activities make it a valuable compound for various applications .
Properties
CAS No. |
648896-26-8 |
---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[[methyl(2-pyridin-2-ylethyl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C18H19N3O/c1-21(12-10-15-6-2-3-11-19-15)13-16-9-8-14-5-4-7-17(22)18(14)20-16/h2-9,11,22H,10,12-13H2,1H3 |
InChI Key |
JQAMORQAYMCVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.